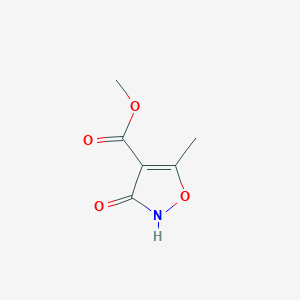![molecular formula C17H20 B13787422 hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene CAS No. 87480-42-0](/img/structure/B13787422.png)
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene is a complex polycyclic hydrocarbon with a unique cage-like structure. This compound is characterized by its intricate arrangement of carbon atoms, forming a highly strained and rigid framework. The compound’s structure includes multiple fused rings, making it an interesting subject for studies in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene typically involves a series of Diels-Alder reactions. These reactions are known for their ability to form complex ring systems efficiently. The starting materials for these reactions are usually dienes and dienophiles that, under specific conditions, undergo cycloaddition to form the desired polycyclic structure .
Industrial Production Methods
While the industrial production of such a specialized compound is not common, the principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors to facilitate the Diels-Alder reactions and the implementation of purification techniques such as chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace hydrogen atoms with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that can dissolve the reactants and products effectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, reduction could produce alkanes, and substitution might result in halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the properties of strained polycyclic hydrocarbons and their reactivity.
Biology: Its derivatives might be explored for potential biological activity, although specific applications in biology are less common.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals, particularly those that benefit from the unique structural features of the compound.
Wirkmechanismus
The mechanism by which hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene exerts its effects is primarily related to its structural features. The rigidity and strain within the molecule can influence its reactivity and interactions with other molecules. For example, the compound’s ability to undergo Diels-Alder reactions is a direct result of its conjugated double bonds and the spatial arrangement of its atoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexacyclo[8.7.0.03,8.05,15.06,13.012,16]heptadeca-1(10),5-diene-3,8-dicarboxylic anhydride: This compound also features a complex polycyclic structure and undergoes similar types of reactions.
Diademanes: These are another class of polycyclic hydrocarbons with similar structural complexity and reactivity.
Uniqueness
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene is unique due to its specific arrangement of rings and the resulting strain within the molecule.
Eigenschaften
CAS-Nummer |
87480-42-0 |
|---|---|
Molekularformel |
C17H20 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene |
InChI |
InChI=1S/C17H20/c1-2-9-5-8(1)14-12-7-13(15(9)14)17-11-4-3-10(6-11)16(12)17/h1-4,8-17H,5-7H2 |
InChI-Schlüssel |
KVHGVQIXSZOTQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C3C2C4CC3C5C4C6CC5C=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



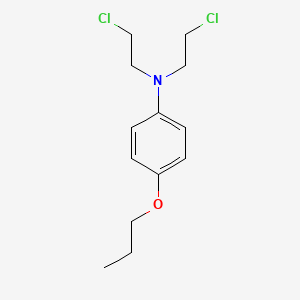
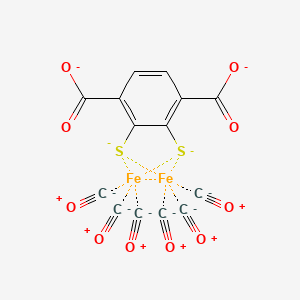
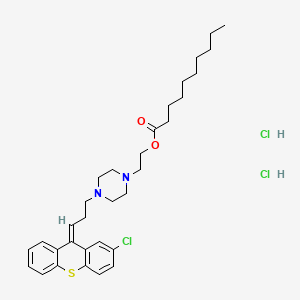
![Ethanone, 1-[4-(aminooxy)phenyl]-](/img/structure/B13787364.png)
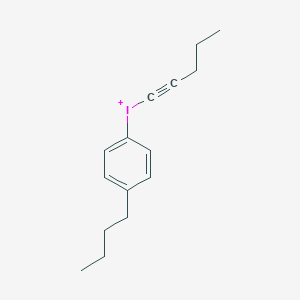
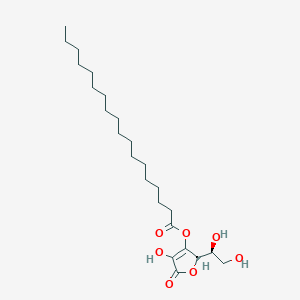
![2,2'-Isopropylidenebis[4,6-dibromophenol]](/img/structure/B13787380.png)
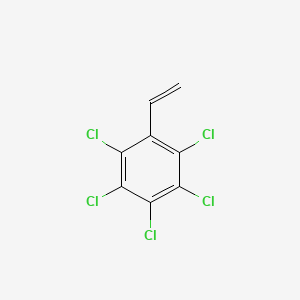
![7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13787388.png)
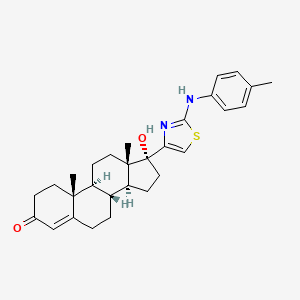
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13787396.png)
![Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]-](/img/structure/B13787407.png)
